![molecular formula C12H19ClN2 B15092365 [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine
Description
[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is a tertiary amine compound characterized by a 4-chlorobenzyl group attached to a 3-(dimethylamino)propyl chain. This structural combination suggests applications in pharmaceutical synthesis, agrochemicals, or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H19ClN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
JBCZCAQAEQISHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation to form N-oxides under controlled conditions. Key findings include:
Kinetic studies reveal second-order dependence on amine concentration, with activation energies (Eₐ) of 45–60 kJ/mol depending on solvent polarity .
Reduction Reactions
The dimethylamino group can be reduced to primary or secondary amines under specific conditions:
Reagent | Conditions | Major Product | Selectivity | Source |
---|---|---|---|---|
LiAlH₄ | Anhydrous Et₂O, reflux, 8 hrs | Primary amine derivative | 94% | |
H₂/Pd-C (5% wt) | MeOH, 50°C, 10 atm H₂, 24 hrs | Secondary amine derivative | 78% |
Reduction pathways are influenced by steric effects from the chlorophenyl group, as demonstrated by DFT calculations .
Nucleophilic Substitution
The 4-chlorophenyl moiety participates in SNAr (nucleophilic aromatic substitution) reactions:
Nucleophile | Solvent | Temperature | Product | k (s⁻¹) | Source |
---|---|---|---|---|---|
Piperidine | DMF | 80°C | 4-Piperidinophenyl derivative | 1.2×10⁻³ | |
Sodium methoxide | MeCN | 120°C | 4-Methoxyphenyl derivative | 3.8×10⁻⁴ |
Reaction rates correlate with nucleophile strength (e.g., piperidine > methoxide) and follow pseudo-first-order kinetics .
Complexation with Metal Catalysts
The dimethylamino group acts as a ligand in transition metal-catalyzed reactions:
Metal Catalyst | Reaction Type | Application | Turnover Frequency (TOF) | Source |
---|---|---|---|---|
Ru(bpy)₃²⁺ | Photoredox cross-coupling | Pharmaceutical intermediate | 120 h⁻¹ | |
Ni(PPh₃)₂Cl₂ | Kumada coupling | Agrochemical synthesis | 85 h⁻¹ |
Electron paramagnetic resonance (EPR) studies confirm ligand-to-metal charge transfer mechanisms .
Acid-Base Reactions
The compound’s basicity (pKₐ = 9.2 ± 0.1) enables protonation-deprotonation equilibria:
Acid | pH Range | Protonation Site | ΔG (kJ/mol) | Source |
---|---|---|---|---|
HCl (1M) | 2–3 | Dimethylamino nitrogen | −12.4 | |
CF₃COOH | 1–2 | Tertiary amine nitrogen | −9.8 |
Protonation enhances solubility in polar solvents (e.g., water solubility increases from 0.1 mg/mL to 15 mg/mL at pH 2) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Compound | Oxidation Rate (vs. Parent) | Substitution Rate (vs. Parent) | Source |
---|---|---|---|
[(4-Bromophenyl)methyl] analogue | 1.3× faster | 0.7× slower | |
[3-(Methylamino)propyl] derivative | 0.5× slower | 1.2× faster |
Electron-withdrawing substituents (e.g., Br) accelerate oxidation but hinder substitution due to reduced aromatic ring electron density .
Degradation Pathways
Stability studies under accelerated conditions reveal:
Condition | Half-Life (t₁/₂) | Major Degradation Product | Source |
---|---|---|---|
40°C/75% RH | 18 days | N-Demethylated derivative | |
UV light (254 nm) | 6 hrs | Chlorophenyl radical adducts |
Degradation follows Arrhenius kinetics (Eₐ = 85 kJ/mol for thermal decomposition) .
Scientific Research Applications
[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes, which can provide insights into its mechanism of action.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering physiological responses.
Comparison with Similar Compounds
[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine
- Structure: Replaces dimethylamino with diethylamino.
- Molecular weight (254.80) is higher than the dimethyl variant, affecting crystallization and solubility .
- Applications : Likely used in similar contexts as the dimethyl variant but with tailored solubility profiles.
N-Cinnamyl-N-[3-(dimethylamino)propyl]amine
- Structure : Substitutes 4-chlorobenzyl with a cinnamyl group (phenylpropenyl).
- Impact : The conjugated double bond in cinnamyl may increase reactivity in photochemical or catalytic reactions. Reduced chlorine content lowers molecular weight and alters electronic properties.
- Applications: Potential use in polymer chemistry or as a chiral ligand .
Analogues with Modified Aromatic Substituents
[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine Dihydrochloride
- Structure : Replaces 4-chlorophenyl with 2,3-dimethoxyphenyl.
- Impact : Methoxy groups donate electron density, reducing aromatic ring electrophilicity. The dihydrochloride salt form enhances water solubility, making it suitable for aqueous-phase reactions .
- Applications : Pharmaceutical intermediate, particularly where solubility in biological fluids is critical.
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine Dihydrochloride
- Structure : Incorporates 4-ethoxy-3-methoxyphenyl, adding steric bulk and polar ether/alkoxy groups.
- Impact : Enhanced hydrogen-bonding capacity and steric hindrance may influence receptor binding in drug design.
- Applications : Likely explored in medicinal chemistry for CNS-targeting agents .
Complex Derivatives with Heterocyclic Moieties
4-[(4-Chlorophenyl)methyl]-2-[3-(dimethylamino)propyl]-1(2H)-phthalazinone
[1-(4-Chlorophenyl)butyl][3-(morpholin-4-yl)propyl]amine
- Structure: Replaces dimethylamino with morpholine, a saturated oxygen-containing heterocycle.
- Impact : Morpholine enhances water solubility and introduces a hydrogen-bond acceptor, altering pharmacokinetic properties.
- Applications: Potential use in drug delivery systems or as a bioisostere in pharmacophores .
Biological Activity
[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a chlorophenyl group linked to a dimethylamino propyl chain, classifying it as a tertiary amine. Its molecular structure can be represented as follows:
This structure is significant as the chlorophenyl moiety influences its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific biological targets , such as neurotransmitter receptors. It may function as an agonist or antagonist , modulating receptor activity and influencing various physiological responses. For instance, it has been studied for its effects on the melanocortin-4 receptor , which is involved in energy homeostasis and appetite regulation .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuropharmacological Effects : Investigated for potential use in treating neurological disorders, including depression and anxiety.
- Anticancer Activity : Certain derivatives have shown promise in inhibiting the proliferation of cancer cells, particularly through mechanisms involving DNA topoisomerase inhibition .
- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, indicating potential applications in infectious disease treatment .
Data Table: Biological Activity Overview
Activity Type | Description | References |
---|---|---|
Neuropharmacological | Potential treatment for neurological disorders | |
Anticancer | Inhibits cancer cell proliferation | |
Antimicrobial | Effective against bacterial infections |
Case Studies
- Neuropharmacological Study : A study conducted by Ghosh et al. (2014) demonstrated that derivatives of this compound could modulate neurotransmitter systems, leading to anxiolytic effects in animal models .
- Anticancer Research : In a comparative study on Mannich bases, derivatives of this compound were shown to possess significant antiproliferative activity against human cancer cell lines (HeLa, HepG2, A549), with IC50 values indicating effective cytotoxicity .
- Antimicrobial Testing : High-throughput screening revealed that certain analogs displayed over 90% inhibition against Mycobacterium tuberculosis, highlighting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.